Enhanced Synthetic Utility: Ester Form Enables Direct Coupling Reactions
Methyl 5-chloro-6-methoxypicolinate provides a significant synthetic advantage over its free acid counterpart (5-chloro-6-methoxypicolinic acid) by eliminating the need for in situ ester activation. The methyl ester is directly compatible with amide bond formation, transesterification, and Grignard additions, reducing synthetic steps and improving overall yield . In contrast, the free acid (CAS 1214373-91-7, MW 187.58) requires additional activation (e.g., CDI, HATU) or conversion to the acid chloride prior to coupling, introducing extra steps, cost, and potential side reactions .
| Evidence Dimension | Synthetic efficiency (steps saved) |
|---|---|
| Target Compound Data | Direct use as ester (1 step saved) |
| Comparator Or Baseline | 5-Chloro-6-methoxypicolinic acid (requires activation) |
| Quantified Difference | Eliminates 1 synthetic step (activation) |
| Conditions | Standard amide coupling or nucleophilic acyl substitution conditions |
Why This Matters
For procurement in medicinal chemistry or agrochemical synthesis, the ester form reduces workflow complexity and increases throughput, justifying its selection over the cheaper but less reactive free acid.
